7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride
Description
Overview of 7-(3-Piperidinyloxy)-2H-chromen-2-one Hydrochloride
7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride (CAS: 1185297-58-8) is a synthetic organic compound belonging to the chromenone family, characterized by a fused benzopyran-2-one core substituted with a piperidinyloxy group at the 7-position. Its molecular formula is C₁₄H₁₅NO₃·HCl , with a molecular weight of 281.74 g/mol . The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological studies.
Table 1: Key Properties of 7-(3-Piperidinyloxy)-2H-chromen-2-one Hydrochloride
Historical Development and Discovery
The compound emerged from efforts to optimize coumarin derivatives for enhanced bioactivity. Early synthetic routes involved Mitsunobu glycosylation or nucleophilic substitution reactions, as seen in related chromenone-piperidine hybrids . Its development accelerated in the 2010s, with publications highlighting its utility in medicinal chemistry, particularly as a fluorogenic substrate or enzyme inhibitor . The hydrochloride form was introduced to improve pharmacokinetic properties, such as bioavailability and stability .
Relevance in Contemporary Chemical Research
This compound is pivotal in:
- Drug Discovery : Serves as a scaffold for designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators due to its planar chromenone core and basic piperidine moiety .
- Synthetic Methodology : Innovations in decarboxylative phosphorylation (e.g., copper-catalyzed reactions) have enabled efficient functionalization of its coumarin backbone .
- Material Science : Studied for fluorescence properties, with potential applications in optical sensors .
Recent studies emphasize its role in targeting oxidative stress pathways and modulating inflammatory responses, aligning with trends in precision medicine .
Scope and Objectives of the Review
This review focuses on:
- Structural and synthetic analysis of the compound.
- Applications in pharmacological and materials research.
- Future directions for derivative development.
Excluded are clinical safety data and dosage guidelines, as per the outlined requirements.
Properties
IUPAC Name |
7-piperidin-3-yloxychromen-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3.ClH/c16-14-6-4-10-3-5-11(8-13(10)18-14)17-12-2-1-7-15-9-12;/h3-6,8,12,15H,1-2,7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPNTMQCTCRXAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=C(C=C2)C=CC(=O)O3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 3-chloropiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidinyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced chromen-2-one analogs.
Scientific Research Applications
7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Coumarin Derivatives
Key Observations :
Key Observations :
- Dual Inhibition : Compounds like the target and those in exhibit dual MAO-B/AChE inhibition, a desirable trait for Alzheimer’s therapeutics. The benzylpiperidine derivative () shows enantiomer-dependent activity, suggesting stereochemistry is critical for the target compound’s efficacy .
- Substituent Impact : Chlorine substitution in C18 () increases MAO-B selectivity via hydrophobic interactions, whereas the piperidinyloxy group may favor broader interactions (e.g., hydrogen bonding with catalytic sites) .
Thermodynamic Stability and Crystal Packing
The compound in demonstrates that intramolecular C–H⋯O interactions stabilize its twisted conformation (7.1° angle between chromenium and chromen-2-one moieties) . For 7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride, computational modeling would be required to assess similar torsional effects.
Biological Activity
7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride, a synthetic compound with significant pharmacological potential, has garnered attention in recent years for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅ClN₂O₃
- Molecular Weight : 288.74 g/mol
- CAS Number : 1185297-58-8
The structure features a chromenone core substituted with a piperidinyloxy group, which is critical for its biological interactions.
The biological activity of 7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer and metabolic disorders.
- Receptor Modulation : It can bind to neurotransmitter receptors, influencing signaling pathways that affect synaptic transmission and cellular responses.
Neurotransmission Studies
Research indicates that 7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride plays a role in neurotransmission:
- Effect on Neurotransmitter Release : In vitro studies have shown that the compound can modulate the release of neurotransmitters, suggesting potential applications in treating neurological disorders.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity:
- Activity Against Bacteria : Experimental data indicate effectiveness against certain Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Anticancer Activity
The compound has been investigated for its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| B16-F10 | 10.4 ± 0.2 |
| HT29 | 10.9 ± 0.5 |
| Hep G2 | 8.8 ± 0.4 |
These values indicate significant growth inhibition, making it a candidate for further development in cancer therapies.
Neuroprotective Effects
A study demonstrated that administering the compound to animal models resulted in reduced neuronal cell death under neurotoxic conditions. This protective effect was linked to the activation of antioxidant pathways, suggesting a potential role in treating neurodegenerative diseases.
Apoptotic Effects
Flow cytometry assays revealed that treatment with 7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride led to apoptosis in cancer cells:
- Apoptosis Rates : The compound induced apoptosis rates between 40% and 85% in treated cells across various cancer lines, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To contextualize the unique properties of 7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Coumarin Derivative A | Similar chromenone structure | Enhanced cytotoxicity |
| Piperidine Derivative B | Piperidine substitution | Broader receptor modulation |
Q & A
What are the optimal synthetic routes for 7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride, and how can reaction conditions be systematically optimized?
Basic Research Question
A foundational approach involves nucleophilic substitution between 7-hydroxycoumarin derivatives and 3-piperidinol in the presence of a base (e.g., NaOH/KOH) under reflux in polar aprotic solvents like DMF or DMSO. Key parameters include stoichiometry, temperature (typically 80–110°C), and reaction time (12–24 hours) .
Advanced Research Question
For higher efficiency, microwave-assisted synthesis or catalytic methods (e.g., using phase-transfer catalysts) can reduce reaction time and improve yield. Systematic optimization via Design of Experiments (DoE) can evaluate interactions between variables (e.g., solvent polarity, catalyst loading). Stability of intermediates should be monitored via TLC/HPLC to avoid side reactions like oxidation of the piperidine moiety .
How can advanced analytical techniques resolve structural ambiguities in 7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride?
Basic Research Question
Standard characterization includes H/C NMR for confirming the coumarin core and piperidinyloxy substitution. IR spectroscopy verifies ester carbonyl (~1700 cm) and C-O-C linkages (~1250 cm^{-1) .
Advanced Research Question
Hyphenated techniques like LC-MS/MS or HRMS provide precise molecular weight and fragmentation patterns. X-ray crystallography can resolve stereochemical uncertainties, particularly if the piperidine ring adopts chair or boat conformations. For purity assessment, HPLC with a C18 column (UV detection at 254–320 nm) and gradient elution (acetonitrile/water + 0.1% TFA) is recommended, with method validation per ICH guidelines .
What are the stability challenges of 7-(3-Piperidinyloxy)-2H-chromen-2-one hydrochloride under varying storage conditions?
Basic Research Question
The compound is hygroscopic and prone to hydrolysis. Short-term storage at 2–8°C in desiccators with silica gel is advised. Aqueous solutions should be prepared fresh due to pH-sensitive degradation (optimal stability at pH 4–6) .
Advanced Research Question
Long-term stability studies (25°C/60% RH) under ICH Q1A conditions can identify degradation pathways. Forced degradation (heat, light, oxidative stress) coupled with LC-MS reveals major impurities, such as dealkylated coumarin or piperidine N-oxide. Kinetic modeling (Arrhenius plots) predicts shelf life and guides formulation strategies (e.g., lyophilization) .
How should researchers address contradictions in reported biological activity data for this compound?
Basic Research Question
Initial screening in enzyme inhibition assays (e.g., kinase or protease targets) requires strict control of solvent (DMSO concentration ≤0.1%) and buffer ionic strength. Dose-response curves (IC) should be validated with positive controls .
Advanced Research Question
Discrepancies may arise from off-target effects or assay interference (e.g., fluorescence quenching by the coumarin core). Use orthogonal assays (SPR, ITC) to confirm binding affinity. For cellular studies, assess membrane permeability via logP calculations (predicted ~2.5) and verify intracellular concentrations using LC-MS/MS .
What strategies mitigate byproduct formation during scale-up synthesis?
Basic Research Question
Common byproducts include unreacted 7-hydroxycoumarin or dialkylated derivatives. Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) effectively removes impurities .
Advanced Research Question
Process Analytical Technology (PAT) tools like in-line FTIR or Raman spectroscopy enable real-time monitoring of reaction progress. Computational modeling (DFT) predicts reactive intermediates and guides solvent selection to suppress side reactions. For GMP-compliant synthesis, optimize crystallization conditions (cooling rate, seeding) to ensure polymorphic consistency .
How can researchers validate the compound’s mechanism of action in complex biological systems?
Basic Research Question
Use fluorescent tagging (e.g., BODIPY conjugates) to track cellular uptake and sublocalization via confocal microscopy. Knockdown studies (siRNA/CRISPR) of putative targets can confirm functional relevance .
Advanced Research Question
Employ chemoproteomics (e.g., activity-based protein profiling) to map interactomes. Synergistic studies with -omics (transcriptomics/proteomics) identify downstream pathways. In vivo PET/SPECT imaging with F/C-labeled analogs provides pharmacokinetic and biodistribution data .
What are the best practices for handling discrepancies in spectroscopic data across studies?
Basic Research Question
Ensure solvent consistency (e.g., DMSO-d vs. CDCl) and calibration with internal standards (TMS). Compare data with published spectra of structurally related coumarins .
Advanced Research Question
Collaborative inter-laboratory validation using standardized protocols (e.g., NMR pulse sequences) reduces variability. Database tools like SciFinder or Reaxys cross-reference spectral data to identify outliers. For novel derivatives, computational NMR prediction (e.g., ACD/Labs) assists in signal assignment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
